![molecular formula C13H17FN2O4S B5801354 N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide](/img/structure/B5801354.png)
N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide
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Overview
Description
N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide, also known as FMME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry. FMME is a sulfonamide derivative that has shown promising results in various studies related to cancer, inflammation, and microbial infections.
Scientific Research Applications
N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has shown potential applications in various scientific research fields. In cancer research, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown promising results with N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide, as it has been shown to inhibit the production of pro-inflammatory cytokines. In microbial infection research, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the growth of various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins. In cancer cells, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In inflammation, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In microbial infections, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the activity of specific enzymes involved in the synthesis of bacterial and fungal cell walls.
Biochemical and Physiological Effects
N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In microbial infections, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the growth of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and broad-spectrum activity against various bacterial and fungal strains. However, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide also has some limitations, such as its low solubility in water and its limited stability in certain conditions.
Future Directions
There are several future directions for research on N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide. One potential direction is the development of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide derivatives with improved solubility and stability. Another direction is the investigation of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide's potential applications in other scientific research fields, such as neuroscience and immunology. Additionally, the development of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide as a drug candidate for the treatment of cancer, inflammation, and microbial infections should be further explored.
Synthesis Methods
The synthesis of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide involves the reaction of 3-fluoroaniline with ethyl 2-(morpholin-4-yl)-2-oxoacetate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with methanesulfonyl chloride to obtain N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide. The synthesis of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide is relatively simple and can be easily scaled up for large-scale production.
properties
IUPAC Name |
N-(3-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-21(18,19)16(12-4-2-3-11(14)9-12)10-13(17)15-5-7-20-8-6-15/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUZZJXGQLTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643556 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide |
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